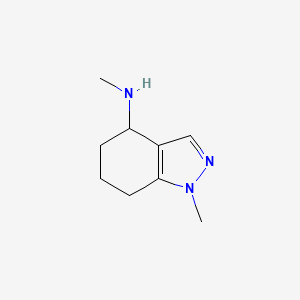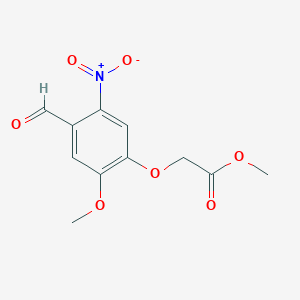
Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
Vue d'ensemble
Description
“Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate” is a chemical compound with the molecular formula C11H11NO7 . It has an average mass of 269.207 Da and a monoisotopic mass of 269.053558 Da . This compound is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate” is represented by the formula C11H11NO7 . For a detailed structural analysis, it would be best to use software tools that can visualize the molecule based on this formula.Physical And Chemical Properties Analysis
“Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate” has a molecular weight of 269.21 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
1. Synthesis Applications
Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate and its derivatives are primarily utilized in synthetic organic chemistry as intermediate compounds. These compounds are involved in various synthesis pathways due to their reactive functional groups. For instance:
Synthesis of Indole Derivatives
The compound is used in the synthesis of indole-2-acetic acid methyl esters, contributing to the formation of products like Methyl 5-methoxyindole-2-acetate and other related compounds (Modi et al., 2003).
Formation of Carbazomycin B
The compound plays a role in the synthesis pathways leading to the formation of carbazomycin B. The process involves iodination, acetylation, reduction, and other chemical reactions to obtain the final product (Crich & Sochanchingwung Rumthao, 2004).
Perkin Cyclization in Synthesis
In the context of Perkin cyclization of alkanoic acids, derivatives of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate are involved in the synthesis of compounds like 2-alkyl-7-methoxy-5-nitrobenzo[b]furans (Kowalewska & Kwiecień, 2008).
2. Chemical Reactions and Intermediates
The compound is also involved in various chemical reactions as a reactant or intermediate, showcasing its versatility in organic chemistry:
- Reactions with Tetrazoles: Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate undergoes decomposition in dimethyl sulfoxide, leading to the formation of compounds like 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole, showcasing its reactivity in the presence of specific reagents (Dabbagh et al., 2005).
3. Synthesis of Cardiotonic Drugs
The compound's derivatives are involved in the synthesis of cardiotonic drugs like Sulmazole and Isomazole. The synthesis pathways involve various reactions starting from readily available materials to produce 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the drug synthesis process (Lomov, 2019).
4. Formation of Complexes and Aggregates
Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate is involved in the formation of novel complexes and aggregates, contributing to the study of molecular structures and interactions:
- Aggregation of Derivatives: A novel aggregation involving the compound's derivative and its dioxomolybdenum(VI) complex was prepared and characterized, providing insights into molecular coordination and structure (Xiao-qiang He, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-17-9-3-7(5-13)8(12(15)16)4-10(9)19-6-11(14)18-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINSZEQRFPEALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid](/img/structure/B1420291.png)

![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
![1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one](/img/structure/B1420298.png)
![2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1420300.png)
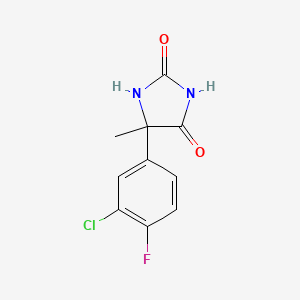
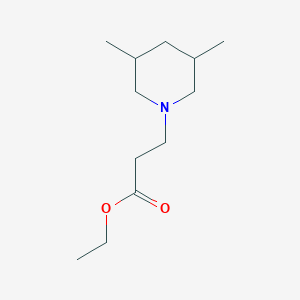
![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1420304.png)
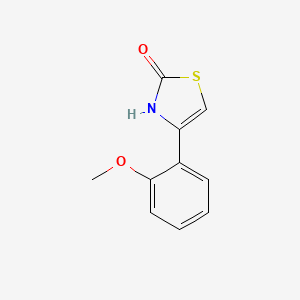
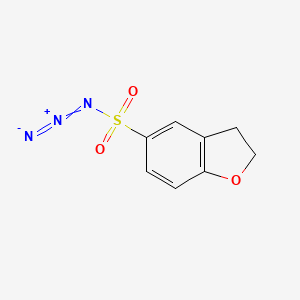
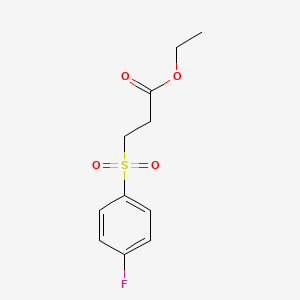
![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)
